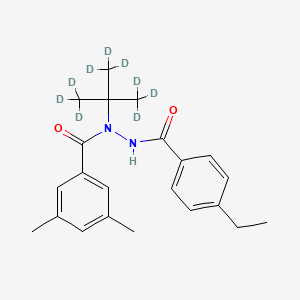
Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-Dichloroquinolin-8-yloxy)acetate is a chemical compound with the molecular formula C13H11Cl2NO3 . It has a molecular weight of 300.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. This quinoline ring is substituted at the 3rd and 5th positions with chlorine atoms and at the 8th position with an oxyacetic acid ethyl ester group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate is utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, Ahmed et al. (2006) outlined the synthesis of compounds demonstrating substantial inhibition of bacterial and fungal growth, highlighting its potential in developing new antimicrobial agents (Ahmed et al., 2006).
Pharmacological Studies
In pharmacological research, the compound is involved in the synthesis of novel derivatives with potential biological activities. Bhambi et al. (2010) synthesized N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, which may possess various biological activities (Bhambi et al., 2010).
Structural and Molecular Analysis
The compound also plays a role in structural and molecular studies. Baba et al. (2019) performed Hirshfeld surface analysis and DFT studies on a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate, contributing to the understanding of molecular interactions and structure (Baba et al., 2019).
Anticancer Research
In cancer research, derivatives of this compound have been investigated for their anticancer properties. Riadi et al. (2021) synthesized a derivative exhibiting potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Spectroscopic Analysis
El-Azab et al. (2016) conducted spectroscopic analysis and molecular docking study of a derivative, providing insights into its potential inhibitory activity against certain inhibitors (El-Azab et al., 2016).
Solubility and Mixing Properties
The compound is also studied in the context of solubility and mixing properties. Wan et al. (2020) investigated the solubility modeling and solvent effects of a related compound, 5-chloro-8-hydroxyquinoline, in various solvents at different temperatures, contributing to the understanding of its solubility behavior (Wan et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(3,5-dichloroquinolin-8-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-18-12(17)7-19-11-4-3-10(15)9-5-8(14)6-16-13(9)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLATOGUWSCHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244621 |
Source


|
| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-05-5 |
Source


|
| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(3,5-dichloro-8-quinolinyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)
